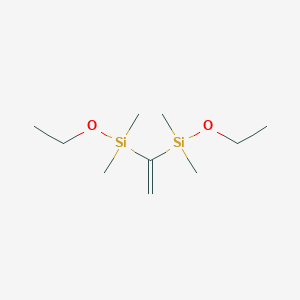
3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetramethyl-5-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetramethyl-5-methylene-: is a silicon-containing organic compound It is characterized by the presence of two silicon atoms and a methylene group, making it a unique structure in the realm of organosilicon chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetramethyl-5-methylene- typically involves the reaction of silanes with organic compounds containing oxygen atoms. One common method is the hydrosilylation reaction, where a silane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and catalysts is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the silicon-oxygen bonds to silicon-hydrogen bonds. Reducing agents like lithium aluminum hydride are often used.
Substitution: The silicon atoms in the compound can participate in substitution reactions, where one group is replaced by another. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures, inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides; varying temperatures depending on the specific reaction.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetramethyl-5-methylene- is used as a precursor for the synthesis of more complex organosilicon compounds
Biology: Research in biology has explored the use of this compound in the development of silicon-based biomaterials. These materials can be used in medical implants and drug delivery systems due to their biocompatibility and unique properties.
Medicine: In medicine, silicon-containing compounds are investigated for their potential use in imaging and diagnostic applications. The unique properties of silicon can improve the contrast and resolution of imaging techniques.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as silicone polymers and resins. These materials have applications in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of 3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetramethyl-5-methylene- involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical reactions and applications.
Vergleich Mit ähnlichen Verbindungen
- 3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetraethoxy-5-methyl-
- 1,1-Bis(triethoxysilyl)ethane
Comparison: Compared to similar compounds, 3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetramethyl-5-methylene- is unique due to the presence of the methylene group, which can enhance its reactivity and versatility in chemical reactions. The tetramethyl groups also provide steric hindrance, which can influence the compound’s stability and reactivity.
Eigenschaften
CAS-Nummer |
217501-58-1 |
|---|---|
Molekularformel |
C10H24O2Si2 |
Molekulargewicht |
232.47 g/mol |
IUPAC-Name |
ethoxy-[1-[ethoxy(dimethyl)silyl]ethenyl]-dimethylsilane |
InChI |
InChI=1S/C10H24O2Si2/c1-8-11-13(4,5)10(3)14(6,7)12-9-2/h3,8-9H2,1-2,4-7H3 |
InChI-Schlüssel |
DJTYBPWAFRPZHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(C)C(=C)[Si](C)(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


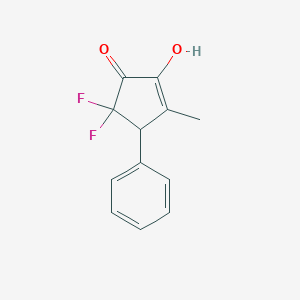

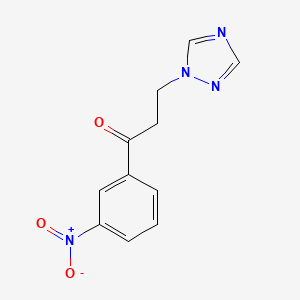
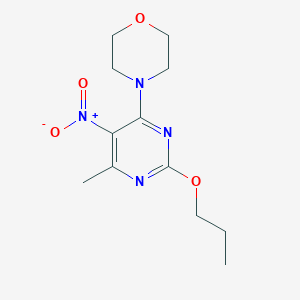
oxophosphanium](/img/structure/B14257939.png)
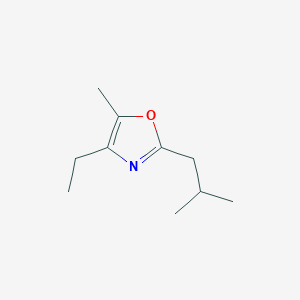
![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
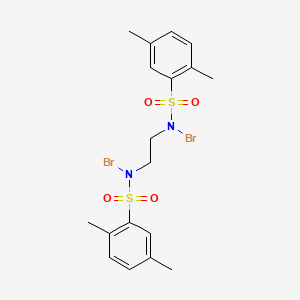
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)

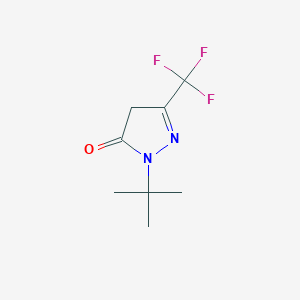
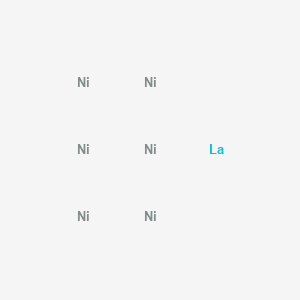
![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)
